molecular formula C7H4ClIO B1630473 2-Iodobenzoyl chloride CAS No. 609-67-6

2-Iodobenzoyl chloride

Cat. No. B1630473
CAS RN: 609-67-6
M. Wt: 266.46 g/mol
InChI Key: MVIVDSWUOGNODP-UHFFFAOYSA-N
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Description

2-Iodobenzoyl chloride is a chemical compound used in the synthesis of various other compounds. It has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones and in the preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .


Synthesis Analysis

2-Iodobenzoyl chloride has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones. It is also used in the preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides . Another synthetic method involves the reaction of water, sodium hydroxide, and ethanol at 75-80°C, followed by the addition of chloro-5-iodo ethyl benzoate .


Molecular Structure Analysis

The molecular formula of 2-Iodobenzoyl chloride is C7H4ClIO. It has an average mass of 266.464 Da and a monoisotopic mass of 265.899536 Da .


Chemical Reactions Analysis

2-Iodobenzoyl chloride is used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones. It is also used in the preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .


Physical And Chemical Properties Analysis

2-Iodobenzoyl chloride is a solid with a melting point of 27-31°C. It has a boiling point of 105-106°C at 1 mmHg. The compound has a density of 1.8±0.1 g/cm^3 and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis of Isoindolin-1-ones

2-Iodobenzoyl chloride is utilized in the synthesis of isoindolin-1-ones. This process involves a palladium-catalyzed intermolecular coupling and heteroannulation with imines under carbon monoxide pressure (Cho et al., 2000).

Preparation of Isoindolones

It is also involved in the preparation of isoindolones through a lithium-iodide exchange-induced intramolecular Wurtz-Fittig reaction with imine adducts. This method yields 2,3-dihydroisoindolones in excellent yields (Campbell, Dedinas, & Trumbower-Walsh, 2010).

Synthesis of N-Substituted Isoquinolin-1-ones

2-Iodobenzoyl chloride is used in a palladium-catalyzed three-component process to synthesize N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones (Grigg, Khamnaen, Rajviroongit, & Sridharan, 2002).

Cellulose Esterification

The compound plays a role in the esterification of cellulose. 2-Iodobenzoyl chloride is used in the synthesis of kraft cellulose p-iodobenzoate through homogeneous esterification (Es-said, El Hamdaoui, El Moussaouiti, & Bchitou, 2019).

Nickel(II) Selective Potentiometric Sensor

In analytical chemistry, 2-iodobenzoyl chloride derivatives are employed in the development of nickel(II) selective potentiometric sensors (Gupta, Prasad, Kumar, & Mangla, 2000).

Amination Reactions with Nitrogen-Containing Reagents

It is also instrumental in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems (Grasa, Viciu, Huang, & Nolan, 2001).

Safety And Hazards

2-Iodobenzoyl chloride causes severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-iodobenzoyl chloride
Source PubChem
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InChI

InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIVDSWUOGNODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060573
Record name Benzoyl chloride, 2-iodo-
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Molecular Weight

266.46 g/mol
Source PubChem
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Physical Description

Off-white solid; mp = 27-32 deg C; [Alfa Aesar MSDS]
Record name 2-Iodobenzoyl chloride
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Product Name

2-Iodobenzoyl chloride

CAS RN

609-67-6
Record name 2-Iodobenzoyl chloride
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Record name Benzoyl chloride, 2-iodo-
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Record name Benzoyl chloride, 2-iodo-
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Record name Benzoyl chloride, 2-iodo-
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Record name 2-iodobenzoyl chloride
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Synthesis routes and methods I

Procedure details

Ortho-iodobenzoic acid was reacted with excess thionyl chloride for 3 hours at reflux, and thionyl chloride was distilled off under reduced pressure to obtain ortho-iodobenzoic acid chloride. This was reacted with allyl alcohol in a dichloromethane solvent in the presence of a triethyl amine catalyst to obtain allyl ortho-iodobenzoate. The yield after purification by distillation or like process was repeated was 73%.
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Synthesis routes and methods II

Procedure details

2-Iodobenzoic acid (65.92 g, 0.266 mol), oxalyl chloride (40.5 g, 0.319 mol), CH2Cl2 (200 mL) and DMF (10 drops) were stirred at RT overnight. The reaction solution was concentrated, toluene was added and the solution concentrated to afford the crude 2-iodobenzoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
CS Cho, HS Shim, HJ Choi, TJ Kim, SC Shim… - Tetrahedron Letters, 2000 - Elsevier
… group-induced isoindolin-1-ones from 2-iodobenzoyl chloride and an array of imines via … We examined the intermolecular coupling and cyclization between 2-iodobenzoyl chloride (…
Number of citations: 31 www.sciencedirect.com
CS Cho, X Wu, LH Jiang, SC Shim… - Journal of heterocyclic …, 1999 - Wiley Online Library
… As part of our continuing studies on palladium-catalyzed synthesis of isoindolinones [7-12], we now report the palladium-catalyzed synthesis of spiroisoindolinones through coupling and …
Number of citations: 16 onlinelibrary.wiley.com
CS Cho, X Wu, LH Jiang, SC Shim… - Journal of …, 1998 - Wiley Online Library
… the synthesis of isoindolinones from 2-iodobenzoyl chloride and aldimines via palladium(0)-… of 3-alkenylisoindolin-l-ones from 2-iodobenzoyl chloride (1) and aldimines. First, when …
Number of citations: 19 onlinelibrary.wiley.com
Y Cao, R Kumar, NV Tsarevsky - … Chemistry and Physics, 2019 - Wiley Online Library
… 3a–d were synthesized by following a known method:35 2-iodobenzamides with different substituents at the N atom were first prepared by the reaction of 2-iodobenzoyl chloride with …
Number of citations: 6 onlinelibrary.wiley.com
RA Irgashev, NA Kazin, GA Kim, GL Rusinov… - RSC …, 2016 - pubs.rsc.org
… efficient two-step strategy, based on the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride …
Number of citations: 11 pubs.rsc.org
MT Shea, GT Rohde, YA Vlasenko, PS Postnikov… - Molecules, 2021 - mdpi.com
Hypervalent iodine heterocycles represent one of the important classes of hypervalent iodine reagents with many applications in organic synthesis. This paper reports a simple and …
Number of citations: 1 www.mdpi.com
R Grigg, T Khamnaen, S Rajviroongit, V Sridharan - Tetrahedron letters, 2002 - Elsevier
… We therefore explored the path b process for these amines with 2-iodobenzoyl chloride. Thus, 2-iodobenzoyl chloride (1.4 mmol) reacted with allene (1 bar), catalyst 11 (5 mol%), 10 an …
Number of citations: 28 www.sciencedirect.com
BH Lee, C Leon, R McLemore, JV Macias… - Journal of Biomaterials …, 2011 - Taylor & Francis
… Poly(N-isopropylacrylamideco-PEG-acrylate) modified with 2-iodobenzoyl chloride was synthesized and characterized by 1H-NMR, differential scanning calorimetry and X-ray opacity. …
Number of citations: 5 www.tandfonline.com
DL Comins, Y Zhang - Journal of the American Chemical Society, 1996 - ACS Publications
… The required N-acyldihydropyridones 1 were prepared by adding a Grignard reagent to 1-acylpyridinium salt 3, formed in situ from 4-methoxypyridine and 2-iodobenzoyl chloride (THF, …
Number of citations: 105 pubs.acs.org
JB Campbell, RF Dedinas, S Trumbower-Walsh - Synlett, 2010 - thieme-connect.com
… General Procedure for the Synthesis of Isoindolones 5 from o -Iodobenzoyl Chlorides 1 and Imines 2: Neat 2-iodobenzoyl chloride (1 mmol) was added dropwise to a solution of the …
Number of citations: 18 www.thieme-connect.com

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